Diethyl 2-butyl-2-methylmalonate
Overview
Description
Diethyl 2-butyl-2-methylmalonate is an organic compound with the molecular formula C12H22O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by butyl and methyl groups, and the carboxyl groups are esterified with ethyl groups. This compound is used in various organic synthesis processes due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-butyl-2-methylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
In industrial settings, the synthesis of diethyl butylmethylmalonate follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-butyl-2-methylmalonate undergoes several types of chemical reactions, including:
Substitution Reactions: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can be oxidized to form diethyl butylmethylmalonate derivatives with additional functional groups.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form simpler molecules.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Heating: Decarboxylation typically requires heating the compound in the presence of a catalyst.
Major Products Formed
Hydrolysis: Butylmethylmalonic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Decarboxylation: Simpler carboxylic acids and carbon dioxide.
Scientific Research Applications
Diethyl 2-butyl-2-methylmalonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: This compound is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl butylmethylmalonate involves its reactivity as a nucleophile and its ability to form enolate ions. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the butyl and methyl groups.
Diethyl butylmalonate: Similar but lacks the methyl group.
Diethyl methylmalonate: Similar but lacks the butyl group.
Uniqueness
Diethyl 2-butyl-2-methylmalonate is unique due to the presence of both butyl and methyl groups, which provide additional steric and electronic effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
diethyl 2-butyl-2-methylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-5-8-9-12(4,10(13)15-6-2)11(14)16-7-3/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSFJMZKROGYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203638 | |
Record name | Diethyl butylmethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55114-29-9 | |
Record name | Diethyl butylmethylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055114299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malonic acid, diethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl butylmethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-butyl-2-methylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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